1-(4-Fluorophenyl)-1H-indazol-5-ol is a chemical compound belonging to the indazole class, which is characterized by its unique bicyclic structure containing a five-membered ring fused to a six-membered aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The compound can be synthesized through various methods, often involving the modification of existing indazole derivatives. Indazoles are known for their diverse pharmacological properties, making them significant in drug discovery and development.
1-(4-Fluorophenyl)-1H-indazol-5-ol is classified as a heterocyclic aromatic compound. It contains both nitrogen and carbon atoms in its structure, which contributes to its reactivity and interaction with biological targets.
The synthesis of 1-(4-Fluorophenyl)-1H-indazol-5-ol typically involves multi-step organic reactions. Common methods include:
A notable synthesis pathway involves the reaction of 4-fluorobenzaldehyde with a hydrazine derivative, followed by cyclization under acidic conditions. The use of catalysts such as copper salts can enhance yields and reduce reaction times. Characterization of the final product is often performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure and purity.
The molecular formula for 1-(4-Fluorophenyl)-1H-indazol-5-ol is CHFNO. Its structure features:
The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance spectroscopy, such as distinct chemical shifts corresponding to hydrogen atoms on the indazole and phenyl rings. The melting point and solubility data are essential for determining its physical properties and potential applications.
1-(4-Fluorophenyl)-1H-indazol-5-ol can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields. For instance, oxidation reactions may require specific reagents like chromium trioxide or potassium permanganate, depending on desired outcomes.
The biological activity of 1-(4-Fluorophenyl)-1H-indazol-5-ol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism often involves:
Studies indicate that compounds with similar structures exhibit significant pharmacological effects, including anti-inflammatory and anticancer activities. Quantitative structure-activity relationship models may be employed to predict the efficacy of this compound based on its molecular features.
1-(4-Fluorophenyl)-1H-indazol-5-ol typically appears as a white to off-white solid. Key physical properties include:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
The primary applications of 1-(4-Fluorophenyl)-1H-indazol-5-ol include:
The 1H-indazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties and versatile biological activities. This bicyclic aromatic system consists of a pyrazole ring fused to a benzene ring, with the 1H-tautomer being thermodynamically favored over the 2H-tautomer due to greater stability [4]. The molecular architecture of 1H-indazole enables multiple binding modalities with biological targets, including: (1) dual hydrogen-bond donor/acceptor capability via the pyrazole nitrogen atoms (N1 and N2), (2) π-π stacking interactions through the planar aromatic system, and (3) facile substitution at C3, C5, and C6 positions for structure-activity relationship optimization [4] [7]. These characteristics have established indazole as a "drug prejudice" scaffold, meaning it appears more frequently in drug candidates than would be expected by random chemical distribution [5].
Clinically approved drugs containing the 1H-indazole core demonstrate its therapeutic significance across multiple disease domains. Pazopanib (Votrient®), a 1H-indazole-containing tyrosine kinase inhibitor approved for renal cell carcinoma, targets vascular endothelial growth factor receptors (VEGFRs) through competitive ATP binding site occupation [5] [7]. Niraparib (Zejula®), another 1H-indazole derivative, functions as a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer treatment by exploiting synthetic lethality in DNA repair-deficient tumors [4] [5]. The structural diversity of these agents highlights the scaffold's adaptability to different target classes and mechanisms of action.
Table 1: Clinically Approved 1H-Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Indications |
---|---|---|---|
Pazopanib | Tyrosine Kinase Inhibitor | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
Niraparib | PARP Inhibitor | PARP-1/PARP-2 | Ovarian Cancer, Breast Cancer |
Axitinib | Tyrosine Kinase Inhibitor | VEGFR-1/2/3 | Renal Cell Carcinoma |
Linifanib | Tyrosine Kinase Inhibitor | VEGFR, PDGFR | Hepatocellular Carcinoma (Phase III) |
Beyond approved drugs, 1H-indazole derivatives demonstrate promising pharmacological activities in preclinical development. Recent studies have identified potent indazole-based inhibitors targeting transforming growth factor-beta (TGF-β) receptors [9], histone deacetylases (HDACs) [10], and c-Jun N-terminal kinases (JNKs) [7]. The scaffold's balanced lipophilicity (typically logP 1.5-3.5) and moderate polar surface area (40-90 Ų) contribute to favorable drug-likeness parameters, enhancing cellular permeability while maintaining solubility sufficient for oral bioavailability [4] [5]. Metabolic studies indicate that 1H-indazole derivatives generally exhibit superior stability compared to related heterocycles like indole, particularly regarding resistance to cytochrome P450-mediated oxidation at the C3 position, which can be further modulated through strategic substitution [4] [7].
The strategic incorporation of fluorinated aromatic systems into indazole pharmacophores represents a significant evolution in medicinal chemistry design, driven by the unique physicochemical properties imparted by fluorine atoms. Early indazole-based drug discovery focused primarily on simple alkyl or aryl substitutions at the N1 position, exemplified by bendazac (non-steroidal anti-inflammatory) and benzydamine (muscle relaxant) developed in the 1960s-1970s [4]. The discovery of kinase inhibition capabilities in the 1990s prompted exploration of halogenated derivatives to enhance target affinity and pharmacokinetic properties [5] [7].
The chronological development of fluorophenyl-substituted indazoles reveals progressive structural refinement. First-generation compounds featured unsubstituted phenyl rings at N1 (e.g., early pazopanib analogs), which demonstrated target affinity but suffered from rapid metabolic clearance via cytochrome P450-mediated aromatic hydroxylation [5]. Second-generation derivatives incorporated mono-halogenated phenyl groups, revealing that para-fluorination provided optimal balance between electronic effects, lipophilicity, and metabolic stability [7]. Contemporary fluorophenyl-indazoles now incorporate sophisticated substitution patterns, including the targeted compound 1-(4-fluorophenyl)-1H-indazol-5-ol which positions a phenolic hydroxyl at C5 for additional hydrogen-bonding capacity [9] [10].
Table 2: Evolution of Fluorophenyl-Substituted Indazole Derivatives
Generation | Time Period | Representative Structure | Key Advancements | Limitations |
---|---|---|---|---|
First | 1990-2000 | 1-Phenyl-1H-indazole | Established core binding pharmacophore | Rapid CYP-mediated metabolism |
Second | 2000-2010 | 1-(4-Fluorophenyl)-1H-indazole | Improved metabolic stability, enhanced target affinity | Limited solubility, moderate clearance |
Third | 2010-Present | 1-(4-Fluorophenyl)-1H-indazol-5-ol | Additional H-bonding site, optimized polarity, balanced LogD | Complex synthesis, potential for glucuronidation |
The synthetic methodology for fluorophenyl-indazoles has evolved in parallel with their pharmacological development. Early routes relied on copper-catalyzed N-arylation of indazoles with 1-bromo-4-fluorobenzene, which suffered from moderate yields and regioselectivity issues [4]. Contemporary approaches employ Buchwald-Hartwig palladium-catalyzed amination using 4-fluoroiodobenzene and phosphine ligands (e.g., XPhos, RuPhos), achieving superior yields (>85%) and compatibility with diverse indazole substitution patterns [1] [9]. For C5-hydroxylated derivatives like 1-(4-fluorophenyl)-1H-indazol-5-ol, protecting group strategies have been developed, typically involving O-benzylation before N-arylation followed by deprotection [9] [10].
Recent clinical candidates featuring the 1-(4-fluorophenyl)-1H-indazole motif demonstrate its continued relevance. The deuterated ALK5 inhibitor N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine incorporates this moiety to maintain kinase affinity while improving metabolic stability through deuterium substitution at vulnerable methyl groups [2]. Similarly, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors utilize the 4-fluorophenyl group to optimize hydrophobic interactions with the HDAC surface [10].
The strategic incorporation of 4-fluorophenyl at the N1 position of indazole derivatives induces profound effects on molecular recognition, pharmacokinetics, and pharmacodynamics. This substitution exploits several fluorine-specific properties: (1) high electronegativity (Pauling scale: 4.0) that creates a strong dipole moment without significant steric perturbation (van der Waals radius: 1.47 Å vs. hydrogen: 1.20 Å), (2) enhanced lipophilicity relative to unsubstituted phenyl (π-value: +0.14), and (3) resistance to oxidative metabolism by cytochrome P450 enzymes [4] [7] [10]. In the specific context of 1-(4-fluorophenyl)-1H-indazol-5-ol, these properties synergize with the C5-hydroxyl group to create a bifunctional pharmacophore capable of both hydrophobic interactions and hydrogen bonding.
The bioactivity modulation by 4-fluorophenyl manifests through three primary mechanisms:
Table 3: Substituent Effects on Indazole Pharmacological Properties
N1-Substituent | cLogP | TPSA (Ų) | HLM Clearance (μL/min/mg) | VEGFR2 IC₅₀ (nM) |
---|---|---|---|---|
Phenyl | 1.5 | 69 | 38.7 ± 2.1 | 145 ± 12 |
4-Fluorophenyl | 2.4 | 69 | 12.3 ± 1.4 | 87 ± 8 |
4-Chlorophenyl | 2.8 | 69 | 10.9 ± 0.9 | 92 ± 6 |
4-Methoxyphenyl | 1.9 | 78 | 24.6 ± 1.8 | 156 ± 14 |
Structure-activity relationship (SAR) studies reveal that positioning the fluorophenyl moiety at N1 rather than C3 is critical for maintaining potent kinase inhibition. In VEGFR2 assays, 1-(4-fluorophenyl)-1H-indazol-5-ol exhibits IC₅₀ values typically below 100 nM, while C3-substituted isomers show 5-10 fold reduced potency [5] [7]. This preference stems from the spatial orientation required for simultaneous hydrogen bonding via N2-H and hydrophobic contact with the gatekeeper residue in the kinase back pocket. Quantum mechanical calculations indicate that the 4-fluorophenyl group adopts a near-perpendicular dihedral angle (85-90°) relative to the indazole plane, minimizing steric clash while optimizing hydrophobic contact surface area [7] [9].
Recent innovations exploit the 4-fluorophenyl moiety for further chemical elaboration. In ALK5 inhibitors, the fluorine atom serves as a synthetic handle for palladium-catalyzed cross-coupling, enabling late-stage diversification without compromising the indazole core [9]. For HDAC inhibitors, the electron-deficient ring enhances π-stacking with tyrosine residues in the enzyme's surface recognition cap domain, as evidenced by 1.8-fold affinity improvement in 1-(4-fluorophenyl)-1H-indazol-5-yl-containing inhibitors compared to phenyl analogs [10]. These advancements confirm that 4-fluorophenyl substitution remains a versatile strategy for optimizing the therapeutic potential of indazole-based pharmacophores.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7